molecular formula C6H10NS- B14912249 Cyclopentane;thiocyanate

Cyclopentane;thiocyanate

Cat. No.: B14912249
M. Wt: 128.22 g/mol
InChI Key: DZOMHRUKWWPQKY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentane;thiocyanate, with a molecular formula of C6H12NS-, is a chemical reagent of interest in synthetic and medicinal chemistry research. The compound features a cyclopentane ring, a stable alicyclic hydrocarbon known for its puckered conformation to minimize ring strain , coupled with a thiocyanate functional group (-SCN). This molecular architecture combines the lipophilic properties of the cyclopentane ring with the versatile reactivity of the thiocyanate moiety, which can act as a nucleophile or be further functionalized . While direct applications for this specific adduct are not extensively documented in the public literature, its components are prevalent in significant research areas. The cyclopentane scaffold is a fundamental building block in organic synthesis and is found in a wide range of bioactive natural products and pharmaceuticals . Similarly, thiocyanate derivatives are explored in various chemical contexts, including the study of ionic liquids for absorption refrigeration technology . Research into cyclopentane-fused molecular structures has demonstrated potential in developing novel therapeutic agents, such as anthraquinone derivatives that exhibit remarkable antitumor activity and can circumvent multidrug resistance in cancer cell lines . This suggests that this compound could serve as a valuable precursor or intermediate for researchers designing new chemical entities, particularly in drug discovery programs aimed at oncology targets. The compound is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H10NS-

Molecular Weight

128.22 g/mol

IUPAC Name

cyclopentane;thiocyanate

InChI

InChI=1S/C5H10.CHNS/c1-2-4-5-3-1;2-1-3/h1-5H2;3H/p-1

InChI Key

DZOMHRUKWWPQKY-UHFFFAOYSA-M

Canonical SMILES

C1CCCC1.C(#N)[S-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane;thiocyanate can be achieved through several methods. One common approach involves the reaction of cyclopentane with thiocyanogen (SCN2) under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Another method involves the use of cyclopentyl halides (such as cyclopentyl chloride) and potassium thiocyanate (KSCN) in a nucleophilic substitution reaction. This reaction is usually carried out in an organic solvent like acetone or ethanol, with the temperature maintained at around 50-60°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and automated systems are commonly used to optimize the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane;thiocyanate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocyanate group to amines or other functional groups.

    Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonyl derivatives, while reduction can produce cyclopentylamines. Substitution reactions can lead to a variety of cyclopentyl derivatives with different functional groups.

Scientific Research Applications

Cyclopentane;thiocyanate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopentane;thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Additionally, the cyclopentane ring can influence the compound’s overall stability and reactivity, affecting its interactions with enzymes and other proteins.

Comparison with Similar Compounds

Table 1: Cyclopentane vs. Cyclopropane, Cyclohexane, and Cyclopentene

Property Cyclopentane Cyclopropane Cyclohexane Cyclopentene
Structure Saturated (C–C single bonds) Saturated (strained) Saturated (chair) Unsaturated (C=C bond)
Molecular Formula C₅H₁₀ C₃H₆ C₆H₁₂ C₅H₈
Boiling Point 49.3°C -33°C 80.7°C 44°C
Reactivity Low (stable) High (ring strain) Low (stable) High (due to C=C)
Applications ORC fluids, foams, solvents Anesthetic (historical) Solvent, nylon precursor Polymerization, organic synthesis
  • Cyclopropane : Highly strained (60° bond angles), historically used as an anesthetic but phased out due to explosion risks. Cyclopentane has lower strain and is safer for industrial use .
  • Cyclohexane : Larger ring with chair conformation, higher boiling point, and broader use in polymer production (e.g., nylon-6,6). Cyclopentane’s lower boiling point makes it preferable in low-temperature applications .
  • Cyclopentene : Unsaturated analog with a double bond, enabling addition reactions (e.g., hydrogenation to cyclopentane). Cyclopentene is more reactive but less thermally stable .

Cyclopentane vs. Thiocyanate Compounds

Table 2: Cyclopentane vs. Sodium Thiocyanate and Ammonium Thiocyanate

Property Cyclopentane Sodium Thiocyanate (NaSCN) Ammonium Thiocyanate (NH₄SCN)
Chemical Class Hydrocarbon Inorganic salt Inorganic salt
Primary Use Refrigerant, blowing agent Absorbent in refrigeration Antibody avidity assays
Environmental Impact Low GWP, flammable Non-flammable, corrosive Non-flammable, toxic at high doses
Thermal Stability Stable up to 200°C Decomposes > 300°C Decomposes > 150°C
  • Sodium Thiocyanate: Used in ammonia/NaSCN absorption refrigeration systems. Unlike cyclopentane, it is non-flammable but corrosive to metals .
  • Ammonium Thiocyanate : Employed in biochemistry to measure antibody binding strength. Cyclopentane lacks this functional versatility but offers advantages in thermal systems .

Research Findings and Data

Thermodynamic Performance in ORCs

Cyclopentane achieves a thermal efficiency of ~18% in ORCs, with evaporator pressures of 2–5 bar at 100–150°C. Its low critical temperature (238°C) limits high-temperature applications but ensures stability in moderate conditions .

Q & A

Q. What contradictions exist in reported data on cyclopentane thiocyanate’s crystal packing, and how can they be resolved?

  • Methodological Answer :
  • Data Reconciliation : Compare XRD data from multiple studies (e.g., CCDC entries). Discrepancies in unit cell parameters may arise from polymorphism or solvent inclusion.
  • Variable-Temperature XRD : Perform experiments at 100–300 K to assess thermal expansion effects. Pair with Hirshfeld surface analysis to quantify intermolecular interactions .

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